Cas no 192189-13-2 (Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate)

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is a fluorinated and iodinated indole derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of both fluorine and iodine substituents offers strategic sites for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. Its well-defined reactivity and compatibility with diverse reaction conditions make it valuable for developing bioactive compounds, particularly in medicinal chemistry for targeted drug discovery. The compound is typically handled under inert conditions to preserve its integrity.
Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate structure
192189-13-2 structure
商品名:Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
CAS番号:192189-13-2
MF:C13H13FINO2
メガワット:361.1507
MDL:MFCD13183351
CID:1385320
PubChem ID:10784790

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-diMethylethyl ester
    • tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
    • 1-(tert-butyloxycarbonyl)-5-fluoro-3-iodoindole
    • 5-Fluoro-3-iodo-indole-1-carboxylic acid tert-butyl ester
    • FCH2810717
    • AK173414
    • PC402039
    • TERT-BUTYL 5-FLUORO-3-IODOINDOLE-1-CARBOXYLATE
    • 1h-indole-1-carboxylic acid,5-fluoro-3-iodo-,1,1-dimethylethyl ester
    • 5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
    • CS-0044236
    • EN300-7354324
    • TQP1295
    • 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
    • 192189-13-2
    • AMY16318
    • AKOS025395970
    • DTXSID201196242
    • tert-Butyl5-fluoro-3-iodo-1H-indole-1-carboxylate
    • 5-Fluoro-3-iodoindole-1-carboxylic acid tert-butyl ester
    • MFCD13183351
    • A880335
    • SCHEMBL16972300
    • F18325
    • CS-15629
    • Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
    • MDL: MFCD13183351
    • インチ: 1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
    • InChIKey: DGGDRRGYXBFEIU-UHFFFAOYSA-N
    • ほほえんだ: IC1=C([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2C([H])=C([H])C(=C([H])C=21)F

計算された属性

  • せいみつぶんしりょう: 360.99800
  • どういたいしつりょう: 360.99750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.2
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 391.6±45.0 °C at 760 mmHg
  • フラッシュポイント: 190.6±28.7 °C
  • PSA: 31.23000
  • LogP: 4.16820
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate セキュリティ情報

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D648293-1g
5-Fluoro-3-iodo-indole-1-carboxylic acid tert-butyl ester
192189-13-2 95%
1g
$235 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T93270-250mg
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
192189-13-2 97%
250mg
¥2458.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T93270-1g
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
192189-13-2 97%
1g
¥6128.0 2023-09-06
abcr
AB495082-250 mg
5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester
192189-13-2
250MG
€212.50 2022-03-01
Apollo Scientific
PC402039-250mg
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
192189-13-2 95%
250mg
£88.00 2025-02-21
Enamine
EN300-7354324-10.0g
tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
192189-13-2 95%
10g
$756.0 2023-06-01
Enamine
EN300-7354324-5.0g
tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
192189-13-2 95%
5g
$405.0 2023-06-01
Alichem
A199010003-1g
tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
192189-13-2 95%
1g
$1468.80 2023-09-02
1PlusChem
1P002G6O-100mg
1H-Indole-1-carboxylic acid, 5-fluoro-3-iodo-, 1,1-diMethylethyl ester
192189-13-2 >98%
100mg
$189.00 2024-06-17
abcr
AB495082-1g
5-Fluoro-3-iodo-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester; .
192189-13-2
1g
€248.50 2025-02-15

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate 関連文献

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylateに関する追加情報

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 192189-13-2): A Comprehensive Overview

Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 192189-13-2) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered significant attention due to its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate.

The chemical structure of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is composed of a tert-butyl group attached to the carboxylic acid moiety of an indole ring, which is further substituted with a fluorine atom at the 5-position and an iodine atom at the 3-position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various synthetic pathways.

One of the key features of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is its stability under a wide range of reaction conditions. The tert-butyl group provides steric protection to the carboxylic acid, while the fluorine and iodine substituents introduce electronic effects that can be exploited in subsequent reactions. These properties make it an ideal starting material for the synthesis of complex molecules with diverse biological activities.

Recent research has highlighted the potential of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of indole-based inhibitors targeting specific enzymes involved in cancer progression. The fluorine and iodine substituents were found to enhance the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.

In another notable study, researchers from the University of California explored the role of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate in the development of anti-inflammatory drugs. The compound was used to synthesize a series of indole derivatives that exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The presence of the tert-butyl group was found to improve the metabolic stability and oral bioavailability of these derivatives, making them promising candidates for further clinical evaluation.

The synthesis of Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step procedures that require careful optimization to achieve high yields and purity. One common approach involves the sequential introduction of the fluorine and iodine substituents onto an indole scaffold, followed by esterification with tert-butanol. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes, making it easier for researchers to access this valuable compound.

Beyond its applications in drug discovery, Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate has also found utility in other areas of chemical research. For example, it has been used as a building block in the synthesis of fluorescent probes for biological imaging applications. The unique electronic properties conferred by the fluorine and iodine substituents enable these probes to exhibit high sensitivity and selectivity, facilitating their use in studying cellular processes at a molecular level.

In conclusion, Tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 192189-13-2) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, enzyme inhibition, anti-inflammatory agents, and fluorescent probes. As ongoing research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative therapeutic solutions is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:192189-13-2)Tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
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